Home > Products > Screening Compounds P63512 > 4-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide
4-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide -

4-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

Catalog Number: EVT-4548709
CAS Number:
Molecular Formula: C18H15FN2O
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer agents: Benzamide derivatives have shown promise as inhibitors of various targets involved in cancer cell growth and proliferation, such as histone deacetylases [ [] ] and nicotinamide phosphoribosyltransferase (NAMPT) [ [] ].
  • Anti-inflammatory agents: Certain benzamide derivatives exhibit anti-inflammatory properties by targeting pathways involved in inflammation, for instance, by acting as calcium release-activated calcium (CRAC) channel inhibitors [ [] ].
  • Antiviral agents: Research suggests that specific benzamide derivatives possess antiviral activity, highlighting their potential in developing novel therapeutic strategies against viral infections [ [] ].
Synthesis Analysis
  • Schotten-Baumann Reaction: This classic method involves reacting an amine with an acyl chloride in the presence of a base. [ [] ]
  • Microwave-assisted synthesis: This approach utilizes microwave irradiation to accelerate reaction rates and improve yields, as demonstrated in the synthesis of a benzimidazole derivative with antileukemic activity [ [] ].
  • Multicomponent reactions: These reactions involve the simultaneous reaction of three or more starting materials, offering an efficient route to complex molecules. One example from the provided papers describes the synthesis of a benzamide derivative using a multicomponent reaction involving chromanes [ [] ].
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information on the three-dimensional arrangement of atoms within a crystal lattice, revealing key structural features such as bond lengths, bond angles, and intermolecular interactions [ [], [], [] ].
  • NMR Spectroscopy: Both 1H and 13C NMR spectroscopy are invaluable tools for characterizing the structure and purity of benzamide derivatives. These techniques provide insights into the connectivity and environment of atoms within a molecule, aiding in structural elucidation [ [], [] ].
Mechanism of Action
  • Histone Deacetylase Inhibition: Benzamide-based HDAC inhibitors typically interact with the zinc ion in the active site of the enzyme, preventing the removal of acetyl groups from histones and leading to changes in gene expression [ [] ].
  • NAMPT Inhibition: Benzamide derivatives that inhibit NAMPT often compete with nicotinamide for binding to the enzyme's active site, disrupting NAD biosynthesis and leading to cell death in cancer cells [ [] ].
  • CRAC Channel Inhibition: These inhibitors typically block the channel pore, preventing calcium influx into the cell and modulating downstream signaling pathways involved in inflammation [ [] ].
Applications
  • Anticancer drug development: Research has focused on developing benzamide derivatives as inhibitors of NAMPT [ [] ], histone deacetylases [ [] ], and other targets involved in cancer cell growth and survival.
  • Treatment of inflammatory diseases: The discovery of potent and selective CRAC channel inhibitors based on benzamide scaffolds holds promise for developing new therapies for rheumatoid arthritis and other inflammatory conditions [ [] ].
  • Development of PET radioligands: The development of [(18)F]FIMX, a benzamide derivative labeled with fluorine-18, highlights the potential of these compounds as radiotracers for imaging metabotropic glutamate receptor 1 (mGluR1) in the brain using positron emission tomography (PET) [ [] ].

DPC 333

Compound Description: DPC 333, chemically known as (2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl)methoxy]phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide, is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). Studies show it significantly inhibits lipopolysaccharide-induced soluble TNF-α production in various species. []

Relevance: DPC 333 shares a core structure with 4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide, notably the 2-methyl-4-quinolinyl moiety. The key difference lies in the substitution at the 4-position of the quinoline ring. While the target compound features a benzamide group, DPC 333 has a more complex substituent incorporating a pyrrolidinyl-N-hydroxy-4-methylpentanamide group linked via an oxygen atom and a phenyl ring. []

LY-334370 and its Covalent Dimers

Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. Research explored the covalent dimerization of LY-334370 to generate divalent molecules with modified affinity and selectivity for 5-HT1 receptors. This led to the development of dimers like dimer 8, which exhibited high binding affinity for the 5-HT1D receptor but not the 5-HT1F receptor, achieving significant subtype selectivity. []

Relevance: While LY-334370 and its dimers do not directly share the core structure of 4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide, the research highlights a principle applicable to drug design. By exploring covalent dimerization, it might be possible to modify the target compound's properties, including its affinity and selectivity for specific targets. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB38065)

Compound Description: CB38065 is a potent cytotoxic agent targeting nicotinamide phosphoribosyltransferase (Nampt). Structure-activity relationship studies on CB38065 revealed that the 3-pyridylmethylamide substituent is critical for cellular Nampt activity and cytotoxicity. []

Relevance: Although structurally distinct from 4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide, CB38065 offers valuable insights into structural features impacting biological activity. The importance of the 3-pyridylmethylamide group in CB38065 could guide the exploration of similar substitutions on the target compound to potentially enhance its biological activity. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

Compound Description: [(18)F]FIMX is a radioligand developed for imaging brain metabotropic glutamate receptor 1 (mGluR1) using positron emission tomography (PET). It demonstrates high brain radioactivity uptake, reflecting mGluR1 distribution. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Optimization of its structure focused on improving lipophilicity, leading to compounds with desirable potency, selectivity, and pharmacokinetic profiles. []

Relevance: Although this CRAC channel inhibitor has a distinct core structure compared to 4-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide, the research emphasizes the significance of lipophilicity in drug design. Optimizing the lipophilicity of the target compound could potentially improve its pharmacological properties, such as absorption and distribution. []

Properties

Product Name

4-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

IUPAC Name

4-fluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H15FN2O/c1-12-10-14(16-4-2-3-5-17(16)21-12)11-20-18(22)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

ZSUFFPGKUOOCFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.